1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound “1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “2-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis of Sulfonylated Compounds
The sulfonylation of 4-amino-1H-pyrazoles, including those with aryl and methoxymethyl substituents, has been extensively studied. For instance, Povarov et al. (2017) synthesized new compounds by sulfonylating 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride, yielding derivatives such as 3,5-dimethyl-4-tosylamino-1H-pyrazole and 3-methoxymethyl-5-phenyl-4-tosylamino-1H-pyrazole. These compounds' structures were confirmed using various spectroscopic methods, including IR, UV, 1H NMR, and mass spectrometry (Povarov et al., 2017).
Organized Assemblies of Ionic Salts
Research on the structural organization of ionic salts derived from pyrazole-based compounds has been conducted by Zheng et al. (2013), where reactions involving 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole led to the formation of complex salts exhibiting unique dimer architectures and helical chains, driven by anion interactions. This work demonstrates the potential of such compounds in designing new materials with specific structural properties (Zheng et al., 2013).
Antibacterial Activity
The antibacterial activities of pyrazole-based sulfonamide derivatives have been explored due to their potential as antimicrobial agents. A study by Mohamed (2007) synthesized 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and evaluated their reactivities, revealing significant antibacterial activities against various bacterial strains. This suggests the applicability of these compounds in developing new antibacterial drugs (Mohamed, 2007).
properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLBRVABZVYDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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